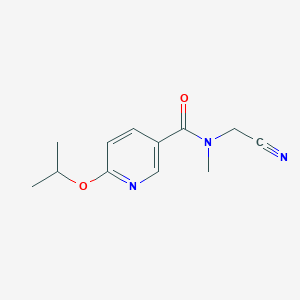
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028, and it is a selective antagonist of the nicotinic acetylcholine receptor (nAChR) α7 subtype.
Wirkmechanismus
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a selective antagonist of the α7 nAChR subtype. It binds to the receptor and blocks the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor's activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The blockade of the α7 nAChR subtype by N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can have various biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It can also reduce inflammation and oxidative stress in the brain, which are known to contribute to the development of these disorders. Additionally, N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which can have significant effects on behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is its selectivity for the α7 nAChR subtype. This allows for the specific targeting of this receptor subtype, which can help in the development of new drugs for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide. One of the major directions is the development of new drugs for the treatment of Alzheimer's disease, schizophrenia, and other neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of this compound on behavior and cognition. Finally, the development of new synthesis methods for N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can help in the production of this compound on a larger scale, which can facilitate its use in various scientific research applications.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide involves several steps. The starting material for the synthesis is 3-hydroxypyridine, which is then converted to 3-chloropyridine. The 3-chloropyridine is then reacted with cyanomethyl magnesium bromide to form N-(cyanomethyl)-3-chloropyridine. This compound is then reacted with N-methyl-N-(propan-2-yloxy)acetamide to form the final product, N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide has potential applications in various fields of scientific research. One of the major applications of this compound is in the study of the α7 nAChR subtype. The α7 nAChR subtype is involved in various physiological processes, including learning, memory, and attention. Dysfunction of this receptor subtype has been linked to various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can be used to selectively block the α7 nAChR subtype, which can help in the development of new drugs for the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-methyl-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)17-11-5-4-10(8-14-11)12(16)15(3)7-6-13/h4-5,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSGFBCMSZFLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2927628.png)

![1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2927630.png)
![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)
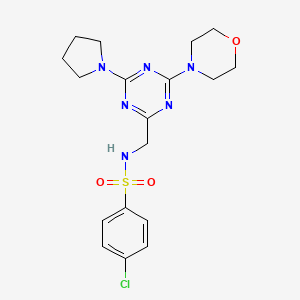


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)

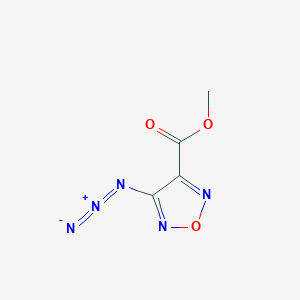
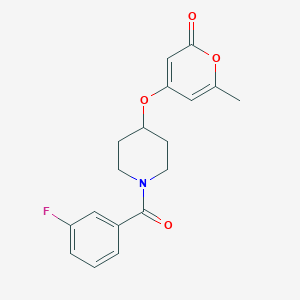
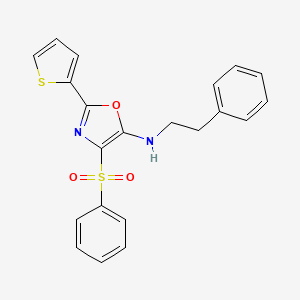
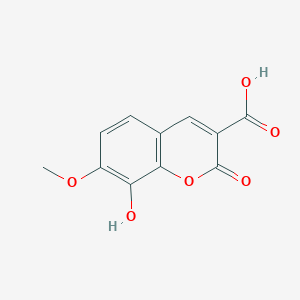
![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)